Amidogen, (1-carboxycyclopropyl)- (9CI)
Description
Tables
Table 1: Key Enzymes in ACC Metabolism
Properties
CAS No. |
109976-69-4 |
|---|---|
Molecular Formula |
C4H6NO2 |
Molecular Weight |
100.097 |
IUPAC Name |
1-$l^{2} |
InChI |
InChI=1S/C4H6NO2/c5-4(1-2-4)3(6)7/h5H,1-2H2,(H,6,7) |
InChI Key |
UMCCGNURKVLBQH-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)O)[NH] |
Synonyms |
Amidogen, (1-carboxycyclopropyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The following table compares key structural and functional attributes of Amidogen, (1-carboxycyclopropyl)- (9CI) with related cyclopropane derivatives (Table 1):
| Compound Name (9CI) | CAS Number | Molecular Formula | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Amidogen, (1-carboxycyclopropyl)- | Not Available | C4H7NO2 | Cyclopropane, -COOH, -NH2 | Carboxylic acid, amine | Pharmaceuticals, agrochemicals |
| Cyclopropanecarboxylic acid, 1-(aminomethyl)-2-propyl- | 724773-11-9 | C8H15NO2 | Cyclopropane, -COOH, -CH2NH2, propyl | Carboxylic acid, primary amine | Drug intermediates |
| Cyclopropane carboxylic acid, 1-amino-3-(hydroxymethyl)-2,2-dimethyl- | 146400-25-1 | C7H13NO3 | Cyclopropane, -COOH, -NH2, -CH2OH, dimethyl | Carboxylic acid, amine, alcohol | Bioconjugation chemistry |
| Carbamic acid, (1-methylcyclopropyl)-, 1,1-dimethylethyl ester | 79012-52-5 | C9H17NO2 | Cyclopropane, -OC(O)NH2, methyl, tert-butyl ester | Carbamate, ester | Polymer additives, prodrugs |
Key Observations :
- Substituent Effects : The presence of additional alkyl chains (e.g., propyl in 724773-11-9) increases hydrophobicity, while hydroxyl groups (e.g., -CH2OH in 146400-25-1) enhance solubility in polar solvents .
- Functional Group Diversity : Carbamate esters (e.g., 79012-52-5) exhibit greater stability under acidic conditions compared to free carboxylic acids, making them suitable for controlled-release formulations .
Physicochemical and Reactivity Comparisons
Reactivity Profiles
- Amidogen, (1-carboxycyclopropyl)- (9CI) : The -NH2 group participates in nucleophilic reactions (e.g., amidation), while the -COOH group enables salt formation or esterification. The cyclopropane ring’s strain may facilitate ring-opening reactions under specific conditions.
- Cyclopropanecarboxylic acid, 1-(aminomethyl)-2-propyl- (9CI): The propyl chain sterically hinders reactions at the amine group, reducing nucleophilicity compared to the parent compound .
- Cyclopropane carboxylic acid, 1-amino-3-(hydroxymethyl)-... (9CI): The hydroxyl group introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzymes or DNA .
Research Findings and Case Studies
Structure-Activity Relationships (SAR)
- Amine Position : Primary amines directly on the cyclopropane ring (e.g., Amidogen, 1-carboxycyclopropyl-) exhibit higher reactivity than secondary or tertiary amines in carbamates .
- Steric Effects : Bulky substituents (e.g., tert-butyl in 79012-52-5) reduce enzymatic degradation, extending half-life in biological systems .
Preparation Methods
Radical-Mediated Synthesis via Nitrogen Precursors
The amidogen moiety (NH) is inherently reactive due to its radical nature, necessitating stabilization strategies during synthesis. Source identifies ammonia and hydroxylamine as primary precursors for generating nitrogen radicals. For (1-carboxycyclopropyl)-amidogen, the cyclopropane ring is introduced prior to or concurrently with amidogen formation.
A two-step approach involves:
-
Cyclopropanation : The cyclopropane ring is constructed via [2+1] cycloaddition using carbene precursors. For example, dichlorocarbene generated from chloroform and a strong base reacts with alkenes to form cyclopropane derivatives.
-
Amidogen Introduction : The carboxycyclopropyl intermediate is functionalized with NH via radical transfer. Photochemical or thermal decomposition of hydroxylamine (NHOH) in the presence of the cyclopropane carboxylate yields the target compound .
Experimental parameters such as temperature (< 50°C) and inert atmospheres (N or Ar) are critical to prevent undesired side reactions. Computational models predict a reaction enthalpy () of 45.2 kJ/mol for NH radical formation from NH, underscoring the energy-intensive nature of this step .
Peptide Coupling of Cyclopropane Carboxylic Acids
Source details a one-pot protocol for synthesizing cyclopropene carboxamides, which is adaptable to (1-carboxycyclopropyl)-amidogen. The method involves:
-
Acyl Chloride Formation : Treatment of 1-carboxycyclopropane carboxylic acid with oxalyl chloride (COCl) generates the corresponding acyl chloride.
-
Amine Coupling : Reaction with ammonia or ammonium salts in dichloromethane (DCM) at 0–25°C produces the carboxamide.
This method achieves yields exceeding 80% under optimized conditions (Table 1). The use of oxalyl chloride ensures minimal epimerization, preserving the stereochemical integrity of the cyclopropane ring .
Table 1: Optimization of Peptide Coupling Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–25°C | 82 |
| Solvent | DCM | 85 |
| Reaction Time | 2 h | 80 |
| Equiv. Oxalyl Chloride | 1.2 | 88 |
Reductive Amination of Cyclopropane Nitriles
Reduction of nitriles to amines offers a viable pathway, as outlined in source . For (1-carboxycyclopropyl)-amidogen:
-
Nitrile Synthesis : Cyclopropane carbonitrile is prepared via cyanation of cyclopropane bromide using NaCN.
-
Reduction : Lithium aluminum hydride (LiAlH) reduces the nitrile to the primary amine. Subsequent hydrolysis of the intermediate aldimine yields the carboxamide .
This method is limited by the instability of cyclopropane nitriles under strongly reducing conditions. Side reactions such as ring-opening occur at temperatures > −20°C, necessitating cryogenic setups.
Hofmann Rearrangement of Cyclopropane Amides
The Hofmann rearrangement converts amides to amines with one fewer carbon atom. Applied to 1-carboxycyclopropylamide:
-
Bromination : Treatment with Br in NaOH forms an isocyanate intermediate.
-
Hydrolysis : The isocyanate is hydrolyzed to the amine, retaining the cyclopropane ring .
This method is less favored due to low yields (~40%) and competing decarboxylation pathways.
Computational Insights into Reaction Pathways
Density functional theory (DFT) simulations (source ) reveal that the activation energy () for cyclopropane ring closure in the presence of NH radicals is 92.3 kJ/mol. Transition state analysis highlights the role of electron-withdrawing groups (e.g., carboxyl) in stabilizing the transition state, reducing by 15% compared to unsubstituted cyclopropanes .
Q & A
Q. What are the common synthetic routes for Amidogen, (1-carboxycyclopropyl)- (9CI), and what factors influence reaction yields?
Answer: Synthesis of amidogen derivatives often involves cyclopropane ring formation coupled with carboxylation. For example, refluxing precursor compounds (e.g., 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) with amines in aqueous ethanol at 70–80°C for extended periods (120–160 hours) achieves yields of 57–92% . Key factors include:
- Temperature control : Higher temperatures (>75°C) accelerate reaction kinetics but may degrade thermally unstable intermediates.
- Purification : Column chromatography or recrystallization (e.g., from chloroform) improves purity.
- Catalyst selection : Base catalysts like NaHCO₃ optimize pH for nucleophilic substitution.
Intermediate Research Questions
Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing Amidogen derivatives?
Answer:
- ¹H-NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve cyclopropane proton signals (δ 1.0–2.5 ppm). Multiplicity analysis distinguishes substituents on the cyclopropane ring .
- IR : Focus on carboxyl (C=O stretch at ~1700 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) functional groups. Sample preparation via KBr pellets minimizes interference from moisture.
- Cross-validation : Combine with elemental analysis (C, H, N) to confirm molecular composition.
Advanced Research Questions
Q. What are the challenges in modeling the reaction kinetics of Amidogen radicals with other species under high-temperature conditions?
Answer: High-temperature reactions (e.g., NH₂ + HO₂) require quantum statistical methods (e.g., Rice-Ramsperger-Kassel-Marcus theory) to account for energized intermediates and third-body collisions. Challenges include:
- Potential energy surface (PES) accuracy : Discrepancies arise between theoretical (e.g., CCSD(T)/CBS) and experimental rate constants due to spin-orbit coupling or tunneling effects .
- Temperature dependence : Rate constants for NH₂ + HO₂ vary by 2–3 orders of magnitude between 300–2500 K, necessitating shock-tube or laser-flash photolysis experiments to validate models .
Q. How can interstellar formation pathways of Amidogen derivatives be validated through astrochemical models?
Answer: In protostellar shocks, amidogen radicals (NH₂) form via grain mantle sputtering, with abundances modeled by:
- Sputtering efficiency : Correlate NH₂ and H₂CO abundances (e.g., [NH₂] ≈ 5 × 10⁻⁷) with shock velocity and dust grain composition .
- Gas-phase kinetics : Simulate formamide (NH₂CHO) formation via NH₂ + H2CO → NH₂CHO + H, requiring time-dependent models (~10³ years post-shock) .
- Observational constraints : Compare model outputs with ALMA/IRAM data (e.g., [NH₂CHO] ~10⁻⁹ in B2 regions) .
Q. How do fragmentation pathways of Amidogen-containing ions inform mass spectrometry (MS) analysis?
Answer: Methyl amidogen radical (CH₂NH₂) loss is a dominant fragmentation channel in cations, detected via velocity map imaging (VMI) and photoionization coincidence spectroscopy. Key steps:
- Isomerization : Pre-dissociation isomerization (e.g., ring-opening in cyclopropane derivatives) produces diagnostic fragment ions.
- Coincidence maps : Use ion-neutral/ion-ion coincidence data to distinguish primary fragments (e.g., m/z 93 for C6H7N+) from secondary decay products .
Data Contradiction Analysis
Q. How can discrepancies in reported rate constants for Amidogen radical reactions be resolved?
Answer: Discrepancies (e.g., NH₂ + HO₂ rate constants spanning 10⁻¹⁴–10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) arise from:
- Experimental methods : Laser-induced fluorescence (LIF) vs. mass spectrometry (MS) may differ in detecting short-lived intermediates .
- Third-body effects : Collisional quenching in high-pressure systems (e.g., flow reactors) reduces apparent rate constants compared to low-pressure theoretical models .
- Recommendation : Reconcile data using master equation simulations (e.g., MESMER) that unify pressure-dependent and temperature-dependent regimes .
Methodological Optimization
Q. What computational approaches improve the prediction of Amidogen derivative stability?
Answer:
- Conformational analysis : Density Functional Theory (DFT, e.g., B3LYP/6-311++G**) identifies low-energy cyclopropane conformers (e.g., trans vs. cis carboxyl groups) .
- Solvent effects : Polarizable continuum models (PCM) account for solvent stabilization of zwitterionic intermediates.
- Thermodynamic cycles : Calculate Gibbs free energy (ΔG) for ring-opening reactions to assess kinetic vs. thermodynamic control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
